

An In-depth Technical Guide to Erythrinin F and Related Flavonoid Structures

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Compound of Interest

Compound Name: Erythrinin F

Cat. No.: B15595608

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Abstract

Erythrinin F is a naturally occurring isoflavonoid that belongs to a diverse class of secondary metabolites isolated from plants of the Erythrina genus. This technical guide provides a comprehensive overview of **Erythrinin F**, including its chemical structure, physicochemical properties, and detailed experimental protocols for its isolation and characterization. Furthermore, this document explores the broader context of related flavonoid structures from Erythrina species, presenting their known biological activities and potential therapeutic applications. Quantitative data are systematically organized into tables for comparative analysis, and key experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the methodologies involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Erythrina, belonging to the Fabaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, with over 370 flavonoids identified to date.[1] These compounds, including flavanones, isoflavones, pterocarpanes, and chalcones, have garnered significant scientific interest due to their wide range of pharmacological activities. **Erythrinin F**, an isoflavonoid isolated from the twigs of Erythrina arborescens, is a member of this extensive family of natural products.[2] The structural elucidation of **Erythrinin F** and its

congeners, Erythrinin D, E, G, and H, has been accomplished through extensive spectroscopic analysis. This guide will delve into the technical details of **Erythrinin F**, providing a foundation for further research and development.

Erythrinin F: Structure and Physicochemical Properties

Erythrinin F is an isoflavonoid characterized by a C₂₀ C-skeleton. Its structure was elucidated based on comprehensive spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical Properties of **Erythrinin F**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₈ O ₇	[2]
CAS Number	1616592-60-9	
Appearance	Yellow amorphous powder	[2]

Spectroscopic Data

The structural assignment of **Erythrinin F** was determined through detailed analysis of its NMR and mass spectra. The following tables summarize the key quantitative spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for **Erythrinin F** (500 MHz, in DMSO-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)
2	8.35	s	
6	6.47	s	
2'	7.37	d	8.5
3'	6.81	d	8.5
5'	6.81	d	8.5
6'	7.37	d	8.5
2''	4.88	d	8.9
3''	4.49	d	8.9
4''	1.38	s	
5''	1.33	s	
5-OH	13.12	s	4.9
3''-OH	5.86	d	
4'-OH	9.59	s	

Data extracted from Wang et al., 2013.[\[2\]](#)

Table 3: ^{13}C NMR Spectroscopic Data for **Erythrinin F** (125 MHz, in DMSO- d_6)

Position	δ (ppm)
2	154.5
3	123.6
4	180.5
4a	105.1
5	161.7
6	98.6
7	163.2
8	93.6
8a	157.0
1'	121.3
2'	130.2
3'	115.1
4'	157.4
5'	115.1
6'	130.2
2''	99.6
3''	68.4
4''	69.8
5''	25.8
6''	25.1

Data extracted from Wang et al., 2013.[\[2\]](#)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **Erythrinin F**

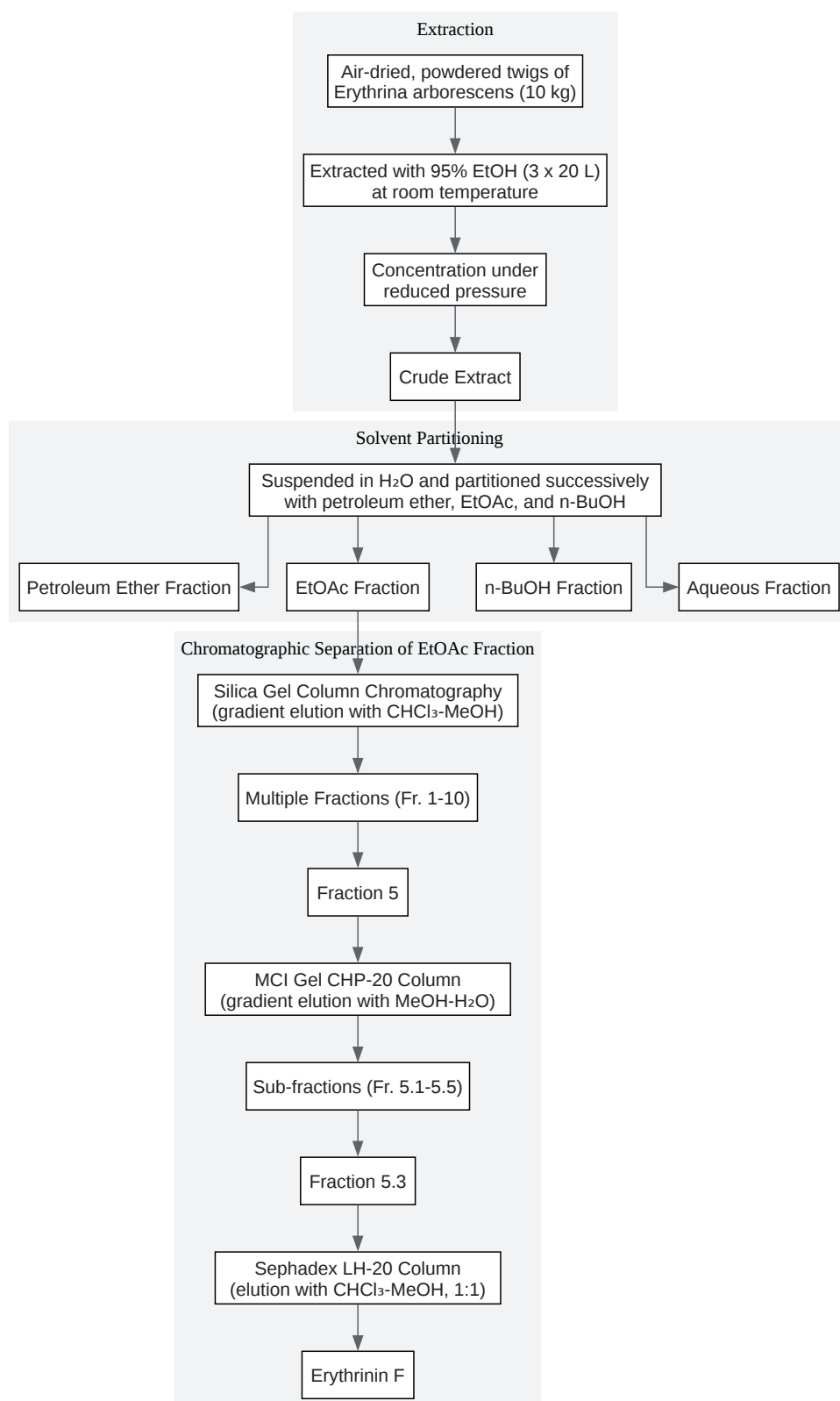
Ion	Calculated m/z	Found m/z
[M + H] ⁺	371.1131	371.1126

Data for the closely related Erythrinin D, as specific data for **Erythrinin F** was not available in the primary source. Data extracted from Wang et al., 2013.[\[2\]](#)

Experimental Protocols

Isolation of Erythrinin F from Erythrina arborescens

The following protocol details the extraction and isolation of **Erythrinin F** from the twigs of Erythrina arborescens.



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Figure 1: Isolation workflow for **Erythrinin F**.

General Experimental Procedures

- Optical rotations: Measured on a Jasco P-1020 digital polarimeter.
- UV spectra: Recorded on a Shimadzu UV-2401A spectrophotometer.
- IR spectra: Obtained on a Tenor 27 FT-IR spectrometer with KBr pellets.
- NMR spectra: Recorded on Bruker AM-400 and DRX-500 spectrometers with TMS as an internal standard.
- Mass spectrometry: ESI-MS were measured on a VG Auto Spec-3000 spectrometer. HR-ESI-MS were recorded on an API QSTAR Pulsar i spectrometer.
- Chromatography: Silica gel (200-300 mesh, Qingdao Marine Chemical Inc., China), Lichroprep RP-18 gel (40-63 μm , Merck, Germany), and Sephadex LH-20 (Amersham Biosciences, Sweden) were used for column chromatography.

Biological Activities of Related Erythrina Flavonoids

While specific biological activity data for **Erythrinin F** is not extensively reported in the initial characterization, numerous studies have demonstrated a wide range of pharmacological effects for other flavonoids isolated from the Erythrina genus. These activities provide a strong rationale for further investigation into the therapeutic potential of **Erythrinin F**.

Table 5: Reported Biological Activities of Flavonoids from Erythrina Species

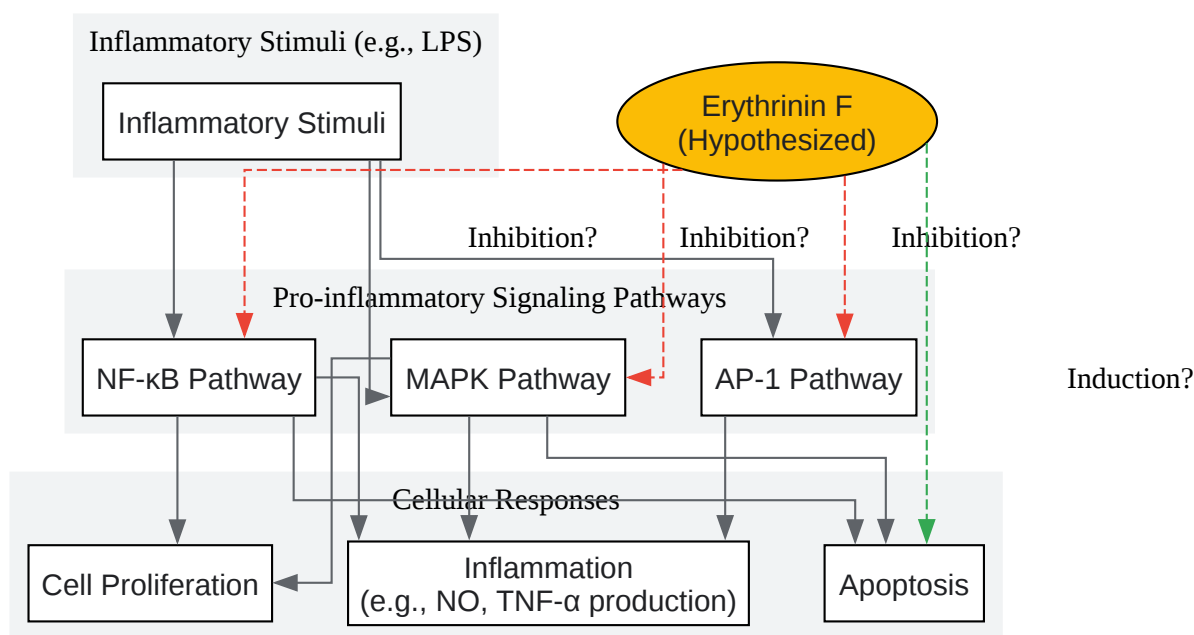
Compound/Extract	Source Species	Biological Activity	Quantitative Data	Reference
Erycristagallin	Erythrina mildbraedii	Anti-inflammatory	ID ₅₀ < 10 µg/ear (TPA-induced mouse ear edema)	
5-Lipoxygenase Inhibition	IC ₅₀ = 23.4 µM			
Neobavaisoflavone	Erythrina senegalensis	Cytotoxicity	IC ₅₀ = 42.93 µM (CCRF-CEM cells)	
Sigmoidin H	Erythrina senegalensis	Cytotoxicity	IC ₅₀ = 25.59 µM (U87MG cells)	
Isonorautenol	Erythrina senegalensis	Cytotoxicity	IC ₅₀ = 2.67 µM (MDA-MB 237BCRP cells)	
Abyssinone IV	Erythrina sigmoidea	Cytotoxicity	IC ₅₀ = 14.43 µM (MDA-MB-231-pcDNA cells)	
6α-Hydroxyphaseollidin	Erythrina sigmoidea	Cytotoxicity	IC ₅₀ = 3.36 µM (CCRF-CEM cells)	

Signaling Pathways and Potential Mechanisms of Action

The precise signaling pathways modulated by **Erythrinin F** have yet to be elucidated. However, based on the known activities of related flavonoids, several potential mechanisms can be hypothesized. Many flavonoids are known to interact with key signaling molecules involved in inflammation and cell proliferation.

For instance, some flavonoids from *Erythrina* have been shown to inhibit pro-inflammatory signaling pathways such as those involving mitogen-activated protein kinases (MAPK), activator protein 1 (AP-1), and nuclear factor-kappa B (NF- κ B). The anti-inflammatory effects of erycristagallin, for example, are attributed to its inhibition of the 5-lipoxygenase pathway in arachidonic acid metabolism.

The cytotoxic effects of isoflavonoids like isoneorautenol and 6 α -hydroxyphaseollidin suggest potential interactions with pathways that regulate apoptosis and cell cycle progression. Further research is warranted to investigate the specific molecular targets and signaling cascades affected by **Erythrinin F**.



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Figure 2: Hypothesized signaling pathways potentially modulated by **Erythrinin F**.

Conclusion and Future Directions

Erythrinin F represents a structurally interesting isoflavonoid from the medicinally important *Erythrina* genus. This guide has provided a detailed overview of its chemical properties,

spectroscopic data, and a comprehensive experimental protocol for its isolation. While the biological activities of many related Erythrina flavonoids are well-documented, the pharmacological profile of **Erythrinin F** remains largely unexplored.

Future research should focus on:

- **Comprehensive Biological Screening:** Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of purified **Erythrinin F** using a panel of in vitro assays.
- **Mechanism of Action Studies:** Investigating the specific molecular targets and signaling pathways modulated by **Erythrinin F** to understand its mode of action at a cellular level.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing analogs of **Erythrinin F** to explore the structural features crucial for its biological activity.

The information compiled in this technical guide provides a solid foundation for these future investigations, which could ultimately lead to the development of novel therapeutic agents based on the **Erythrinin F** scaffold.

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References

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